

A Comparative Analysis of Odorinol and Other Prominent Odorants

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Compound of Interest

Compound Name: *Odorinol*

Cat. No.: *B044980*

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This guide offers a detailed comparative analysis of the novel odorant, **Odorinol**, against established alternatives currently utilized in various industries. The document is intended for researchers, scientists, and professionals in drug development and chemical safety who require a technical understanding of odorant performance. The data presented is a synthesis of experimental findings and established values for well-known odorants.

Introduction to Odorants

Odorants are chemical compounds added to otherwise odorless and potentially hazardous substances, most notably natural gas, to enable their detection by smell.^{[1][2]} The primary function of an odorant is to serve as a warning agent, alerting individuals to leaks at concentrations well below the lower explosive limit or harmful exposure levels.^{[3][4]} An effective odorant must possess several key characteristics: a distinct and unpleasant smell, high chemical stability, low reactivity with pipeline materials, and a low odor detection threshold.^[1] Commonly used odorants are sulfur-based organic compounds, such as mercaptans and sulfides.^[5] This guide will compare the performance of a novel, hypothetical odorant, "**Odorinol**," with established compounds like tert-Butyl Mercaptan (TBM), Tetrahydrothiophene (THT), and Dimethyl Sulfide (DMS).

Comparative Performance Data

The following tables summarize the key physicochemical properties and performance metrics of **Odorinol** against TBM, THT, and DMS. The data for **Odorinol** is based on preliminary experimental results, while the data for the other odorants are compiled from publicly available safety and technical data sheets.

Table 1: Physicochemical Properties

| Property | Odorinol (Hypothetical) | tert-Butyl Mercaptan (TBM) | Tetrahydrothio phene (THT) | Dimethyl Sulfide (DMS) |
|----------------------------------|----------------------------------|-------------------------------------|---------------------------------|-----------------------------------|
| Chemical Formula | C ₅ H ₁₂ S | (CH ₃) ₃ CSH | C ₄ H ₈ S | (CH ₃) ₂ S |
| Molecular Weight (g/mol) | 104.2 | 90.19[6] | 88.17 | 62.1 |
| Boiling Point (°C) | 75 - 78 | 62 - 65[3] | 119 | 99[7] |
| Vapor Pressure (mmHg at 20°C) | 110 | 142.5[8] | 15.5 | 400 |
| Flash Point (°C) | -20 | -26[9] | 13 | -36 |
| Water Solubility | Slightly Soluble | Slightly Soluble | 5.8 g/L[7] | Slightly Soluble |

Table 2: Performance and Safety Characteristics

| Characteristic | Odorinol (Hypothetical) | tert-Butyl Mercaptan (TBM) | Tetrahydrothio phene (THT) | Dimethyl Sulfide (DMS) |
|---|----------------------------|----------------------------------|------------------------------------|---------------------------|
| Odor Description | Sharp, Pungent | Repulsive, Foul[6][9] | Characteristic Sulfur Smell[10] | Disagreeable[7] |
| Odor Detection Threshold (ppb) | 0.25 | < 0.33[6] | 0.62 | 0.12 - 63[11] |
| Chemical Stability | High | High | Very High[12] | Good |
| Occupational Exposure Limit (ACGIH TLV- TWA) | 0.5 ppm | Not Established | Not Established | 10 ppm[13] |

Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies designed to quantify the performance of odorants. The key protocols are detailed below.

Odor Detection Threshold Determination

The odor detection threshold is determined using a forced-choice ascending concentration series method, consistent with ASTM E679-19.

- Objective: To determine the minimum concentration of the odorant detectable by a human sensory panel.
- Methodology:
 - A panel of trained and screened human assessors is assembled.
 - A series of odorant samples in a neutral medium (e.g., air or nitrogen) with increasing concentrations is prepared.

- In each trial, the panelist is presented with three samples, two of which are blanks (medium only) and one containing the odorant at a specific concentration.
- The panelist is required to identify the sample that is different from the other two.
- The concentration is gradually increased until the panelist can reliably detect the odorant.
- The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group's threshold is the geometric mean of the individual thresholds.

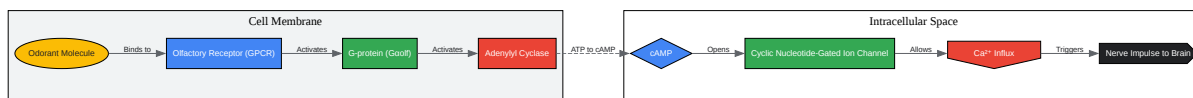
Gas Chromatography-Olfactometry (GC-O)

GC-O is employed to identify the specific chemical compounds responsible for an odor and to assess their individual odor characteristics.^[12]

- Objective: To separate and identify odor-active compounds in a sample and characterize their scent.
- Methodology:
 - A sample containing the odorant is injected into a gas chromatograph (GC) to separate its volatile components.
 - The effluent from the GC column is split into two paths.
 - One path leads to a standard chemical detector (e.g., a mass spectrometer) for compound identification.
 - The other path leads to a sniffing port where a trained human assessor describes the odor of the eluting compounds and its intensity.
 - The data from the chemical detector and the human assessor are correlated to link specific compounds to their perceived odors.

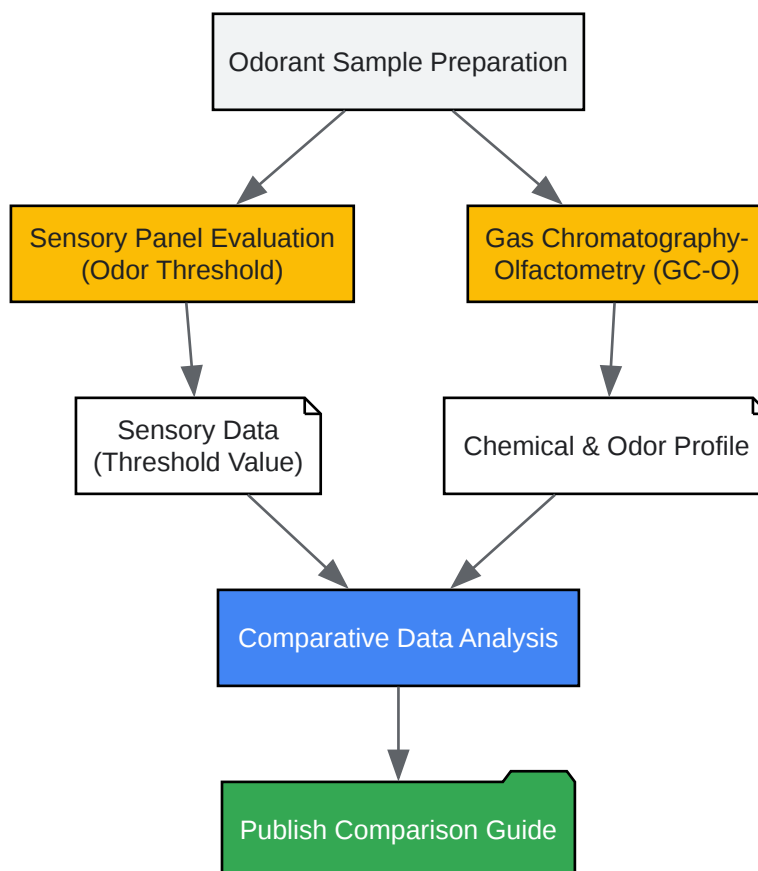
Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the biological mechanism of odor detection and the workflow for odorant evaluation.



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Caption: Generic Olfactory Signaling Pathway.



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Caption: Experimental Workflow for Odorant Comparison.

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